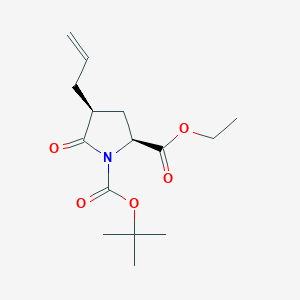
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a propenyl group, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Propenyl Group: This step often involves a Wittig reaction or a similar olefination process to introduce the propenyl group at the desired position.
Esterification: The final step involves esterification reactions to introduce the ester functionalities at the appropriate positions on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted products with new functional groups replacing the ester groups.
Aplicaciones Científicas De Investigación
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-methyl-1-yl)-1,2-pyrrolidinedicarboxylate
- 1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-ethyl-1-yl)-1,2-pyrrolidinedicarboxylate
Uniqueness
1-(1,1-Dimethylethyl) 2-ethyl (2S,4S)-5-oxo-4-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate is unique due to its specific structural features, such as the propenyl group and the ester functionalities
Propiedades
Número CAS |
153080-82-1 |
|---|---|
Fórmula molecular |
C15H23NO5 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl (2S,4S)-5-oxo-4-prop-2-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-6-8-10-9-11(13(18)20-7-2)16(12(10)17)14(19)21-15(3,4)5/h6,10-11H,1,7-9H2,2-5H3/t10-,11-/m0/s1 |
Clave InChI |
DYXYXMNXNHISKL-QWRGUYRKSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)CC=C |
SMILES canónico |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



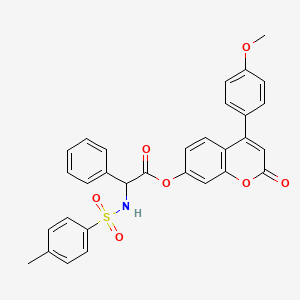
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
![1-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14149173.png)
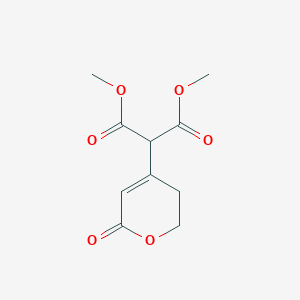
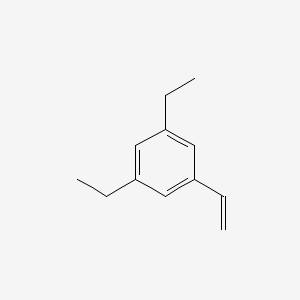
![Benzo[c]phenanthren-3-amine](/img/structure/B14149183.png)
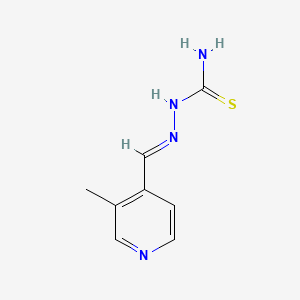
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![(1Z,3S,5R)-1-(2-Chloroethylidene)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexane](/img/structure/B14149202.png)
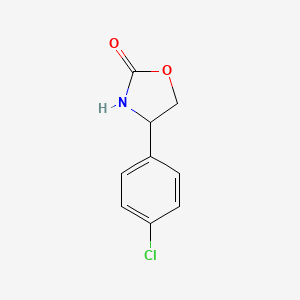
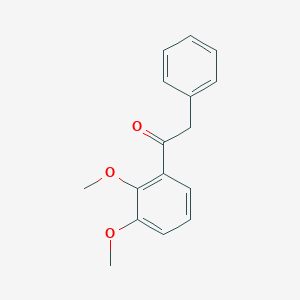
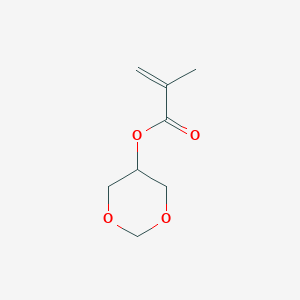
![4-[1,3-Bis(trifluoromethyl)-2-[1-(trifluoromethyl)-1,2,2,2-tetrafluoroethyl]-3,4,4,4-tetrafluoro-1-butenyloxy]benzenesulfonic acid](/img/structure/B14149255.png)
